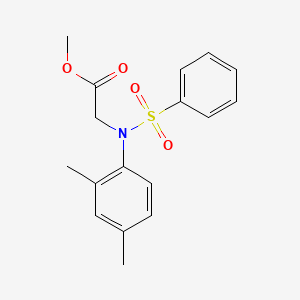
6-(1H-imidazol-1-yl)-N-(thiazol-2-yl)pyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(1H-imidazol-1-yl)-N-(thiazol-2-yl)pyridazine-3-carboxamide, also known as TH287, is a small molecule inhibitor that has gained attention in scientific research due to its potential in cancer treatment.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has focused on the synthesis of novel heterocyclic compounds, which are crucial for the development of new therapeutic agents and materials. For example, the interaction of certain amino compounds with hydrazine hydrate has been used to synthesize substituted pyrrolo[1,2-a]imidazole and pyridine derivatives, highlighting the versatility of heterocyclic chemistry in producing complex structures (Chumachenko, Shablykin, & Brovarets, 2013).
Dyeing Polyester Fibers
In material science, novel heterocyclic aryl monoazo organic compounds, including derivatives similar to "6-(1H-imidazol-1-yl)-N-(thiazol-2-yl)pyridazine-3-carboxamide," have been synthesized for dyeing polyester fibers. These compounds exhibit high efficiency and fastness properties, making them suitable for textile applications. Additionally, they have shown antioxidant, antitumor, and antimicrobial activities, indicating potential for biomedical applications (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).
properties
IUPAC Name |
6-imidazol-1-yl-N-(1,3-thiazol-2-yl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N6OS/c18-10(14-11-13-4-6-19-11)8-1-2-9(16-15-8)17-5-3-12-7-17/h1-7H,(H,13,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGFJWLWOCUQJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C(=O)NC2=NC=CS2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-4-methylbenzenesulfonamide](/img/structure/B2866287.png)
![2-propyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2866291.png)
![2-(4-(indolin-1-ylsulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2866292.png)

![2-methyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide](/img/structure/B2866295.png)



![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)cyclopropanecarboxamide](/img/structure/B2866303.png)
![1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2866304.png)

